molecular formula C18H19NO5S B2373628 methyl 4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzoate CAS No. 2034408-68-7

methyl 4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzoate

Cat. No. B2373628
CAS RN: 2034408-68-7
M. Wt: 361.41
InChI Key: KLOQXKHWTLCKHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For instance, the structure of similar compounds can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, the protodeboronation of pinacol boronic esters is a key reaction in the synthesis of similar compounds .

Future Directions

The compound has potential applications in various fields. Future research could focus on exploring these applications further and optimizing the synthesis process . Additionally, the high affinity of similar compounds to multiple receptors suggests potential for therapeutic applications .

properties

IUPAC Name

methyl 4-[(2-hydroxy-1,3-dihydroinden-2-yl)methylsulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c1-24-17(20)13-6-8-16(9-7-13)25(22,23)19-12-18(21)10-14-4-2-3-5-15(14)11-18/h2-9,19,21H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOQXKHWTLCKHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)sulfamoyl)benzoate

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